molecular formula C11H11N3O2 B6024938 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B6024938
M. Wt: 217.22 g/mol
InChI Key: AGRBCHZPAAORSC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood; however, it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by increasing the levels of ROS. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its versatility. This compound can be used as a ligand for metal ions, a chelating agent, a fluorescent probe, and an anticancer agent. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for research on 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of cancer. Additionally, the development of this compound derivatives with improved selectivity and reduced toxicity is an important area of future research.

Synthesis Methods

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized by reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound is then purified by recrystallization.

Scientific Research Applications

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been used as a ligand for metal ions and has shown promise as a chelating agent for copper, zinc, and iron ions. In biotechnology, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples. In medicine, this compound has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(7-12-16)11(15)14(13-8)9-5-3-2-4-6-9/h2-7,13,16H,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBCHZPAAORSC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.